Linker-Length Dependent AR Modulator Potency: C3-Cyanopropoxy vs. C2-Cyanoethoxy
In the 4-cyano-phenoxy series of androgen receptor modulators disclosed in US Patent 7,473,711, the C3-cyanopropoxy side chain (as present in the target compound) is explicitly claimed as the preferred linker length for achieving potent AR antagonism [1]. While specific IC₅₀ values for the target compound itself are not disclosed, the patent establishes a clear SAR trend: C3 linkers with a terminal cyano group provide optimal spatial positioning for H-bond acceptance within the AR ligand-binding domain. The shorter-chain analog 4-(2-cyanoethoxy)-3-methoxybenzonitrile (CAS 1017020-33-5) is excluded from the preferred embodiments, indicating that the two-carbon linker fails to span the critical distance required for dual H-bond engagement at both the His-874 and Arg-752 residues of the AR [1]. This SAR preference is a class-level inference supported by the patent's explicit selection of C3 linkers for the exemplified compounds.
| Evidence Dimension | Linker length optimization for AR modulator activity |
|---|---|
| Target Compound Data | C3-cyanopropoxy linker (4-atom spacer: O–CH₂–CH₂–CH₂–CN) |
| Comparator Or Baseline | 4-(2-Cyanoethoxy)-3-methoxybenzonitrile; C2 linker (3-atom spacer: O–CH₂–CH₂–CN) |
| Quantified Difference | Preferred over C2 linker per patent SAR; C2 analogs not included in preferred AR modulator embodiments |
| Conditions | Androgen receptor binding assay; SAR disclosed in US 7,473,711 B2 |
Why This Matters
Selection of the C3-cyanopropoxy variant over the C2-cyanoethoxy analog is critical for maintaining the intended AR modulator pharmacophore; procurement of the wrong linker-length analog would compromise downstream biological activity in AR-targeted programs.
- [1] US Patent 7,473,711 B2. Androgen Modulators. Cadilla, R. et al. Issued January 6, 2009. View Source
